

# Diastereomeric relationship between D-Threitol and erythritol.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Threitol*

Cat. No.: *B1195328*

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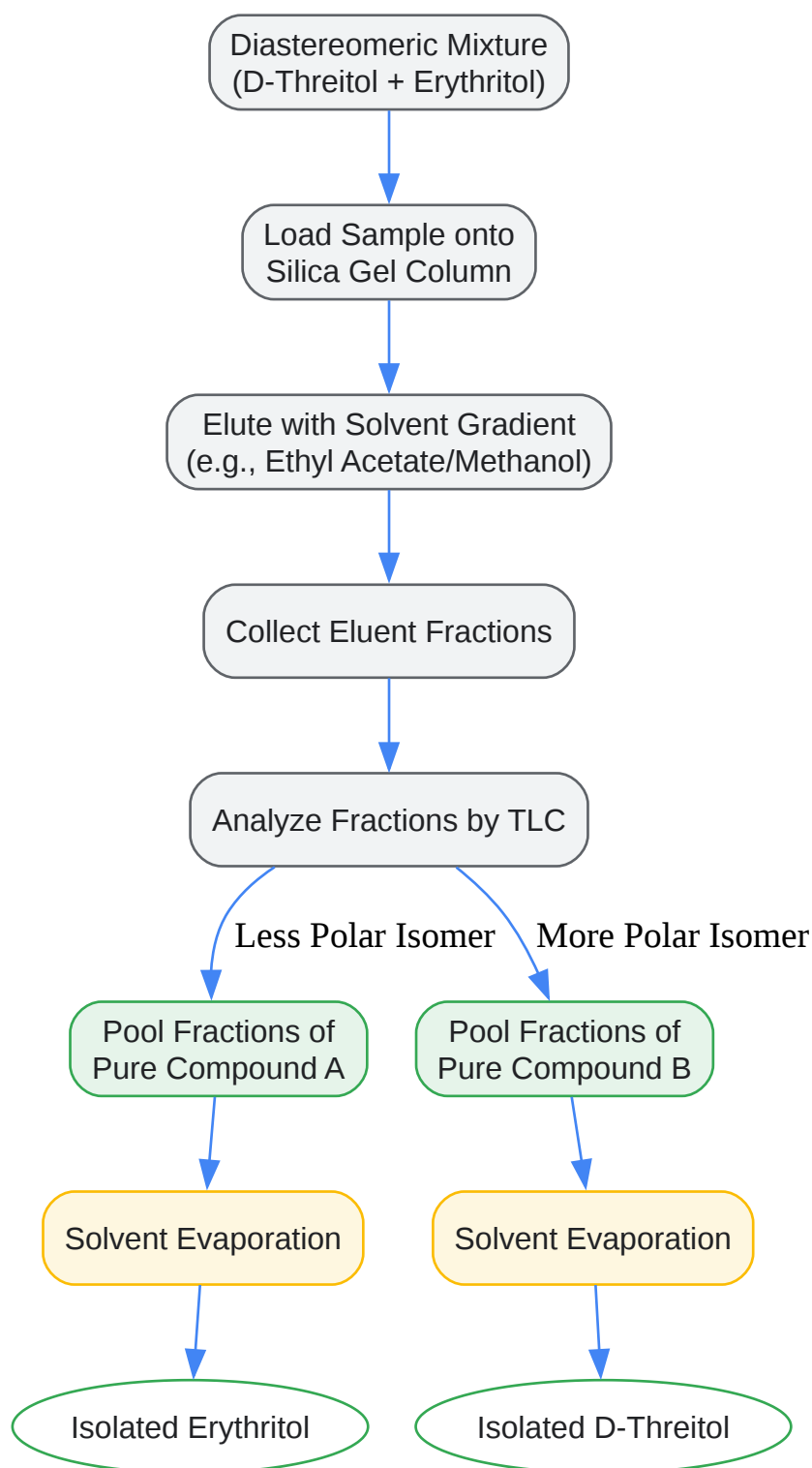
## The Stereochemical Relationship: A Foundation of Difference

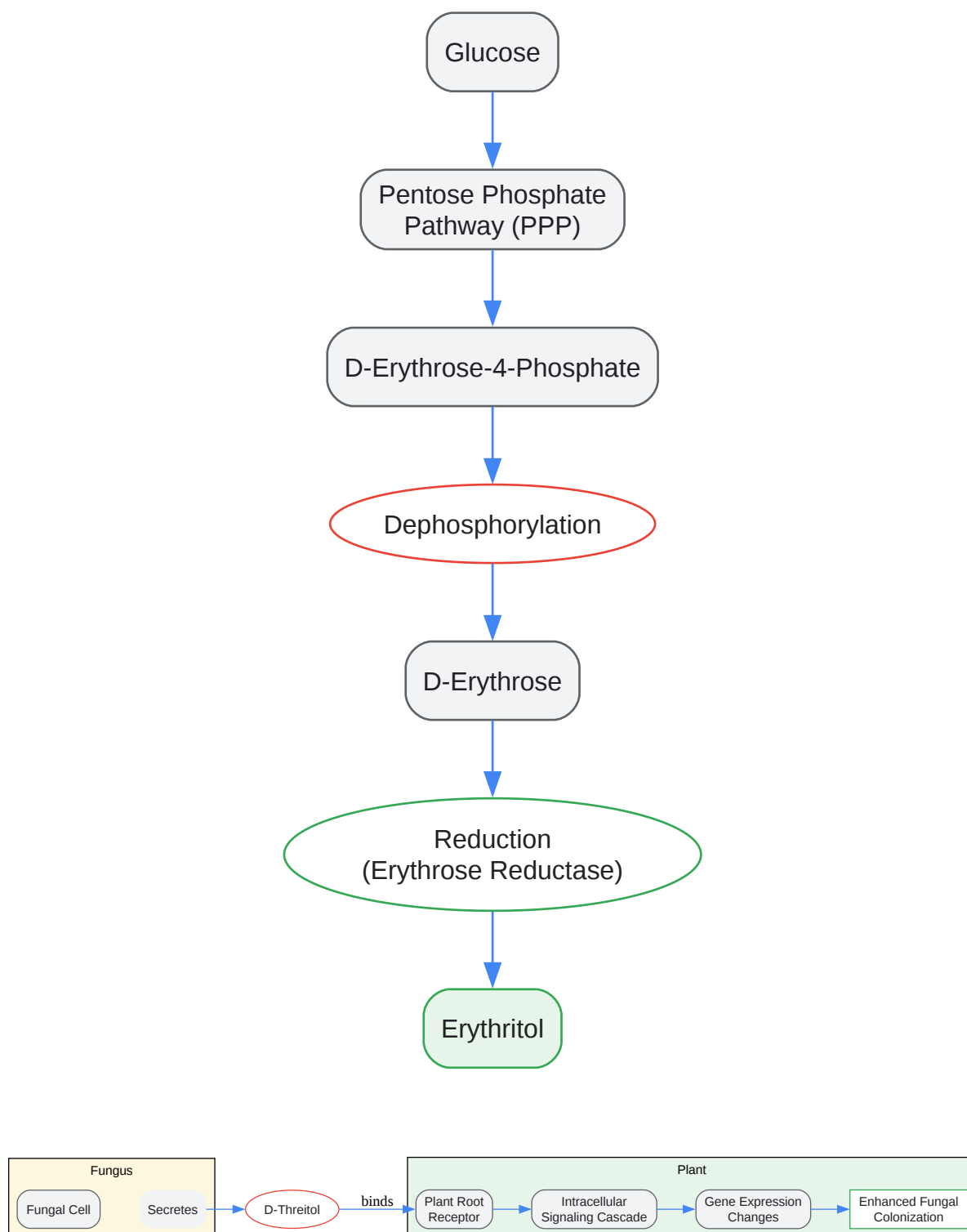
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A specific class of stereoisomers, diastereomers, are not mirror images of each other. This is the relationship that defines **D-Threitol** and erythritol.

Both compounds are butane-1,2,3,4-tetrols ( $C_4H_{10}O_4$ ), possessing two stereocenters at the C2 and C3 positions. The distinction arises from the spatial arrangement of the hydroxyl (-OH) groups at these centers.

- **D-Threitol** has the (2R,3R) configuration. In its Fischer projection, the hydroxyl groups on the chiral carbons are on opposite sides of the carbon backbone. This arrangement results in a chiral molecule.<sup>[1][2]</sup>
- Erythritol has the (2R,3S) configuration. In its Fischer projection, the hydroxyl groups are on the same side. This configuration creates an internal plane of symmetry, rendering the molecule achiral, a specific type of diastereomer known as a meso compound.<sup>[3][4][5]</sup>

Diastereomers, unlike enantiomers, exhibit different physical and chemical properties, which is fundamental to their distinct applications and biological functions.<sup>[3]</sup>





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- To cite this document: BenchChem. [Diastereomeric relationship between D-Threitol and erythritol.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195328#diastereomeric-relationship-between-d-threitol-and-erythritol]

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